Padac

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

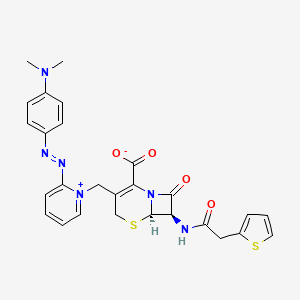

(6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O4S2/c1-31(2)19-10-8-18(9-11-19)29-30-21-7-3-4-12-32(21)15-17-16-39-26-23(25(35)33(26)24(17)27(36)37)28-22(34)14-20-6-5-13-38-20/h3-13,23,26H,14-16H2,1-2H3,(H-,28,34,36,37)/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHBECOAGZMTFE-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228160 | |

| Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77449-91-3 | |

| Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077449913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Padcev® (enfortumab vedotin-ejfv)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Padcev® (enfortumab vedotin-ejfv) is a first-in-class antibody-drug conjugate (ADC) that has demonstrated significant clinical benefit in the treatment of locally advanced or metastatic urothelial cancer.[1] This guide provides a comprehensive technical overview of the core mechanism of action of Padcev, detailing its molecular components, the signaling pathways it modulates, and the key experimental evidence that underpins our understanding of its function. Quantitative data from pivotal clinical trials are presented for comparative analysis, and detailed experimental protocols are provided for key assays.

Core Mechanism of Action: A Multi-Step Process

Padcev is an antibody-drug conjugate that targets Nectin-4, a protein highly expressed on the surface of urothelial carcinoma cells.[1][2] Its mechanism of action can be delineated into a sequential process involving targeted binding, internalization, proteolytic cleavage, and the induction of apoptotic cell death through microtubule disruption.

Molecular Components of Enfortumab Vedotin-ejfv

Padcev is comprised of three key components:

-

Enfortumab: A fully human IgG1 kappa monoclonal antibody that specifically targets Nectin-4.[3]

-

Monomethyl Auristatin E (MMAE): A potent microtubule-disrupting agent, which is the cytotoxic payload of the ADC.[3]

-

A Protease-Cleavable Linker: This maleimidocaproyl valine-citrulline linker stably connects MMAE to the antibody in circulation. Once internalized into the target cell's lysosome, the linker is cleaved by proteases, releasing the active MMAE payload.

Step-by-Step Mechanism of Action

The anticancer activity of Padcev is a result of the following steps:[3]

-

Binding to Nectin-4: The enfortumab antibody component of Padcev binds with high affinity to Nectin-4 on the surface of tumor cells.[2]

-

Internalization: Upon binding, the Padcev-Nectin-4 complex is internalized by the cancer cell through endocytosis.

-

Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, where lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker.

-

Release of MMAE: This cleavage releases the cytotoxic payload, MMAE, into the cytoplasm of the cancer cell.

-

Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cell.

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis, or programmed cell death.[4]

Signaling Pathways in MMAE-Induced Apoptosis

The cytotoxic payload of Padcev, MMAE, induces apoptosis primarily through the intrinsic pathway, which is initiated by intracellular stress. The disruption of the microtubule network is a key stress signal that activates a cascade of molecular events culminating in cell death.

The process involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis.[5][6] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[5][6] MMAE-induced cellular stress leads to the activation of pro-apoptotic "BH3-only" proteins, which in turn activate Bax and Bak.[7] Activated Bax and Bak oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[7]

Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Quantitative Data from Pivotal Clinical Trials

The clinical efficacy of Padcev has been established in a series of pivotal clinical trials. The following tables summarize key quantitative data from the EV-201, EV-301, and EV-302 studies.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | EV-201 (Cohort 1) (N=125) | EV-301 (Padcev Arm) (N=301) | EV-302 (Padcev + Pembrolizumab Arm) (N=442) |

| Median Age, years (range) | 69 (40-84) | 68 (32-84) | 69 (37-87)[2] |

| Sex, n (%) | |||

| Male | 93 (74.4) | 233 (77.4) | 338 (76.5) |

| Female | 32 (25.6) | 68 (22.6) | 104 (23.5) |

| Race, n (%) | |||

| White | 70 (56.0) | 156 (51.8) | 291 (65.8) |

| Asian | 44 (35.2) | 111 (36.9) | 108 (24.4) |

| Black or African American | 5 (4.0) | 2 (0.7) | 5 (1.1) |

| Other/Unknown | 6 (4.8) | 32 (10.6) | 38 (8.6) |

| ECOG Performance Status, n (%) | |||

| 0 | 49 (39.2) | 120 (39.9) | 246 (55.7) |

| 1 | 76 (60.8) | 181 (60.1) | 196 (44.3) |

| Metastatic Disease, n (%) | 125 (100) | 287 (95.3) | 442 (100) |

Data compiled from publicly available clinical trial information.

Table 2: Efficacy Outcomes

| Endpoint | EV-201 (Cohort 1) | EV-301 (Padcev vs. Chemotherapy) | EV-302 (Padcev + Pembrolizumab vs. Chemotherapy) |

| Objective Response Rate (ORR), % (95% CI) | 44 (35.1, 53.2) | Padcev: 40.6 (34.9, 46.5)[1] Chemo: 17.9 (13.7, 22.8) | Padcev + Pembro: 68 (63, 72) Chemo: 44 (40, 49) |

| Complete Response (CR), % | 12 | Padcev: 4.9[1] Chemo: 2.7[1] | Padcev + Pembro: 29 Chemo: 12 |

| Median Duration of Response (DoR), months (95% CI) | 7.6 (6.3, not reached) | Padcev: 7.4 (6.1, 8.3) Chemo: 6.2 (4.6, 7.4) | Padcev + Pembro: Not reached Chemo: 7.3 |

| Median Progression-Free Survival (PFS), months (95% CI) | 5.8 (5.0, 7.5) | Padcev: 5.6 (5.3, 5.8)[1] Chemo: 3.7 (3.5, 3.9)[1] | Padcev + Pembro: 12.5 (10.4, 16.6) Chemo: 6.3 (6.2, 6.5) |

| Median Overall Survival (OS), months (95% CI) | 11.7 (9.1, 14.0) | Padcev: 12.9 (10.6, 15.2)[1] Chemo: 9.0 (8.1, 10.7)[1] | Padcev + Pembro: 31.5 (25.4, not reached) Chemo: 16.1 (13.9, 18.3) |

Data compiled from publicly available clinical trial information.

Table 3: Common Treatment-Related Adverse Events (≥20% in any Padcev arm)

| Adverse Event | EV-201 (Cohort 1) (%) | EV-301 (Padcev Arm) (%) | EV-302 (Padcev + Pembrolizumab Arm) (%) |

| Rash | 48 | 48 | 68 |

| Fatigue | 50 | 46 | 51 |

| Peripheral Neuropathy | 50 | 50 | 60 |

| Alopecia | 49 | 45 | 52 |

| Decreased Appetite | 44 | 45 | 47 |

| Dysgeusia | 40 | 29 | 26 |

| Nausea | 39 | 39 | 45 |

| Diarrhea | 34 | 42 | 45 |

| Pruritus | 26 | 32 | 33 |

| Dry Eye | 20 | 28 | 34 |

Data compiled from publicly available clinical trial information.

Detailed Experimental Protocols

Nectin-4 Immunohistochemistry (IHC) Protocol

This protocol is a representative method for the detection of Nectin-4 in formalin-fixed, paraffin-embedded (FFPE) urothelial carcinoma tissue sections.

-

Specimen Preparation: 4-μm thick sections from FFPE tissue blocks are cut and mounted on charged slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a high pH EDTA buffer (e.g., Tris-EDTA buffer, pH 9.0) at 95-100°C for 20-30 minutes.

-

Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the slides in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against Nectin-4 (a commercially available rabbit monoclonal antibody is often used, such as clone EPR15613-68) at a pre-optimized dilution (e.g., 1:1000) for 60 minutes at room temperature or overnight at 4°C.[8]

-

Detection System: A polymer-based detection system with a horseradish peroxidase (HRP)-conjugated secondary antibody is used. Slides are incubated with the secondary antibody for 30-60 minutes at room temperature.

-

Chromogen: The signal is visualized using a 3,3'-diaminobenzidine (DAB) chromogen solution, resulting in a brown precipitate at the site of antigen expression.

-

Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol, cleared in xylene, and coverslipped with a permanent mounting medium.

-

Scoring (H-Score): Nectin-4 expression is evaluated using the H-score system, which incorporates both the intensity of staining and the percentage of positive tumor cells.[8][9][10] The H-score is calculated as follows: H-Score = [1 x (% cells with weak staining)] + [2 x (% cells with moderate staining)] + [3 x (% cells with strong staining)] The H-score ranges from 0 to 300.[9][11]

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effect of Padcev on cancer cell lines in vitro.

-

Cell Seeding: Urothelial carcinoma cells (e.g., T24, HT1376) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of Padcev or a control antibody-drug conjugate for a specified period (e.g., 72-96 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by metabolically active cells are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Application of RECIST 1.1 in Urothelial Carcinoma Trials

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard method used to provide an objective assessment of tumor response to therapy in clinical trials.[12][13]

-

Baseline Assessment: At baseline, all tumor lesions are categorized as either "measurable" or "non-measurable."

-

Measurable lesions: Must have a longest diameter of ≥10 mm (or ≥15 mm in the short axis for lymph nodes) on CT scan.[14] A maximum of five measurable lesions in total, and a maximum of two per organ, are selected as "target lesions."[14]

-

Non-measurable lesions: All other lesions, including those that are too small to be accurately measured, are considered "non-target lesions."

-

-

Follow-up Assessments: Tumor assessments are performed at regular intervals during the trial. The sum of the longest diameters of all target lesions is calculated at each time point and compared to the baseline sum.

-

Response Categories:

-

Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in short axis to <10 mm.

-

Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions, taking the baseline sum as reference.

-

Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions, taking the smallest sum recorded since the treatment started as reference. In addition to the relative increase, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.[14]

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

-

In the context of urothelial carcinoma, specific considerations may include the assessment of lesions in the bladder wall and regional lymph nodes. The interpretation of post-treatment changes, such as necrosis or fibrosis, also requires careful evaluation by experienced radiologists.

Conclusion

Padcev represents a significant advancement in the treatment of urothelial carcinoma, leveraging a targeted delivery mechanism to enhance the therapeutic index of a potent cytotoxic agent. A thorough understanding of its multi-step mechanism of action, from Nectin-4 binding to the induction of apoptosis via microtubule disruption, is crucial for ongoing research and the development of next-generation antibody-drug conjugates. The quantitative data from pivotal clinical trials underscore its clinical efficacy, while the detailed experimental protocols provided herein offer a foundation for further investigation into its biological effects.

References

- 1. Enfortumab Vedotin (Padcev) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PADCEV® (enfortumab vedotin-ejfv) + pembrolizumab Efficacy [padcevhcp.com]

- 3. astellas.us [astellas.us]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Expression of Nectin-4 in Bladder Urothelial Carcinoma and in Morphologic Variants and Non-Urothelial Histotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Head-to-Head Comparison of the Expression Differences of NECTIN-4, TROP-2, and HER2 in Urothelial Carcinoma and Its Histologic Variants [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. ascopubs.org [ascopubs.org]

- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 13. cytel.com [cytel.com]

- 14. RECIST 1.1 – RECIST [recist.eortc.org]

An In-depth Technical Guide to PADAC: A Chromogenic β-Lactamase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

PADAC, an acronym for Pyridinium-2-azo-p-dimethylaniline chromophore, is a chromogenic cephalosporin derivative widely utilized in microbiological and biochemical research for the detection of β-lactamase activity. The hydrolysis of the β-lactam ring in this compound by β-lactamase enzymes results in a distinct color change, providing a qualitative and quantitative measure of enzyme activity. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. Its core structure is a cephalosporin antibiotic scaffold modified with a pyridinium-2-azo-p-dimethylaniline chromophore.

Core Chemical Information

| Property | Value | Source |

| IUPAC Name | (6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Molecular Formula | C27H26N6O4S2 | |

| PubChem CID | 173590 | |

| CAS Number | 77449-91-3 |

Mechanism of Action: β-Lactamase Detection

The utility of this compound as a diagnostic tool lies in its susceptibility to hydrolysis by β-lactamase enzymes. The enzymatic cleavage of the amide bond within the β-lactam ring of the cephalosporin core induces a conformational change in the molecule. This structural alteration modifies the electronic properties of the integrated pyridinium-2-azo-p-dimethylaniline chromophore, leading to a shift in its maximum absorbance of light and a visually perceptible color change from purple to yellow. This colorimetric change forms the basis of assays to detect and quantify β-lactamase activity.

Experimental Protocols

Agar Plate-Based Assay for β-Lactamase Detection in Bacteria

This method is a straightforward approach for the semi-quantitative determination of β-lactamase activity in bacterial colonies.

Materials:

-

This compound solution (50 µM)

-

Standard agar medium

-

Petri dishes

-

Bacterial cultures to be tested

-

Incubator (37°C)

-

(Optional) β-lactamase inhibitor (e.g., clavulanic acid)

Procedure:

-

Prepare the agar medium according to the manufacturer's instructions and autoclave.

-

Cool the agar to approximately 45-50°C and aseptically add the this compound solution to a final concentration of 50 µM. Mix gently to ensure even distribution.

-

Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.

-

Spot-inoculate the bacterial cultures (approximately 10^4 CFU per spot) onto the surface of the this compound agar plates.

-

Incubate the plates at 37°C.

-

Observe the plates for the formation of a yellow zone around the bacterial colonies. The diameter of the yellow zone is indicative of the level of extracellular β-lactamase activity.

-

For inhibitor studies, incorporate a β-lactamase inhibitor such as clavulanic acid (at a concentration range of 0.5 to 10 µg/ml) into the this compound agar before pouring the plates. A reduction or absence of the yellow zone in the presence of the inhibitor confirms the specificity of the enzymatic activity.

Spectrophotometric Assay for Quantitative β-Lactamase Activity

This method allows for the quantitative measurement of β-lactamase activity in solution by monitoring the change in absorbance over time.

Materials:

-

This compound solution

-

β-lactamase enzyme solution (or bacterial lysate)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the hydrolyzed product (typically in the yellow range of the visible spectrum).

-

Cuvettes or microplate reader

Procedure:

-

Prepare a working solution of this compound in the assay buffer. The optimal concentration may need to be determined empirically but is often in the micromolar range.

-

Equilibrate the this compound solution and the enzyme sample to the desired assay temperature (e.g., 25°C or 37°C).

-

In a cuvette or a well of a microplate, add the assay buffer and the this compound working solution.

-

Initiate the reaction by adding a known amount of the β-lactamase enzyme solution or bacterial lysate.

-

Immediately start monitoring the change in absorbance at the wavelength corresponding to the hydrolyzed this compound product. The exact wavelength should be determined from the absorption spectrum of the fully hydrolyzed substrate.

-

Record the absorbance at regular time intervals.

-

Calculate the initial rate of the reaction (ΔAbsorbance/Δtime) from the linear portion of the progress curve.

-

The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the hydrolyzed this compound, c is the concentration, and l is the path length.

Conclusion

This compound serves as a valuable and straightforward chromogenic substrate for the detection and quantification of β-lactamase activity. Its distinct color change upon hydrolysis provides a clear visual endpoint for qualitative assays and a measurable signal for quantitative spectrophotometric analysis. The experimental protocols outlined in this guide offer robust methods for researchers in microbiology, biochemistry, and drug development to investigate β-lactamase-producing organisms and to screen for potential β-lactamase inhibitors. Careful consideration of substrate and enzyme concentrations, as well as buffer conditions, will ensure accurate and reproducible results.

The Discovery and History of Padac: A Chromogenic Substrate for Metallo-Beta-Lactamase Detection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Padac, a chromogenic cephalosporin, has served as a valuable tool in the study of β-lactamases, particularly metallo-β-lactamases (MBLs). Its utility lies in a distinct color change from purple to yellow upon the hydrolytic cleavage of its β-lactam ring by these enzymes. This visible spectroscopic shift allows for the convenient detection and quantification of β-lactamase activity, facilitating research into antibiotic resistance and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and technical aspects of this compound as a chromogenic substrate.

Discovery and Historical Development

The foundational chromophore of this compound, pyridinium-2-azo-p-dimethylaniline, was described in the chemical literature as early as 1971 in the context of inorganic chemistry. However, its novel application as a reporter for β-lactamase activity came later.

In 1982, a significant development was reported in a paper titled "In vitro evaluation of pyridine-2-azo-p-dimethylaniline cephalosporin, a new diagnostic chromogenic reagent, and comparison with nitrocefin, cephacetrile, and other beta-lactam compounds". This publication introduced this compound as a new diagnostic tool.[1] The study highlighted this compound's advantageous properties, including its distinct color change and stability in various media compared to other chromogenic substrates available at the time.[1] Another publication from the same year further evaluated this compound for its use in rapid paper strip and tube tests for detecting β-lactamase-producing microorganisms.[2][3]

The full chemical name for this compound is (6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, with the CAS number 77449-91-3.[4]

Mechanism of Action

The functionality of this compound as a chromogenic substrate is based on a visually discernible hydrolysis reaction catalyzed by β-lactamase enzymes. The intact this compound molecule possesses a purple color. Upon interaction with a β-lactamase, the enzyme hydrolyzes the amide bond within the β-lactam ring. This cleavage disrupts the conjugated system of the molecule, leading to a significant shift in its light-absorbing properties and a resulting color change to yellow.[1]

Caption: Enzymatic hydrolysis of this compound by metallo-β-lactamase.

Quantitative Data

| Property | Value/Observation | Reference |

| Color Change | Purple to Yellow upon hydrolysis | [1] |

| Antimicrobial Activity | Low against gram-negative bacteria; active against Staphylococcus aureus (MIC 0.12 to 0.5 µg/ml) | [1] |

| Comparative Hydrolysis | Rates comparable to nitrocefin for type IIIa and Bacillus cereus β-lactamases | [1] |

| Stability | No color change or degradation observed over several hours in 50% human serum or various broth culture media | [1] |

Experimental Protocols

The following provides a general framework for a spectrophotometric assay to determine metallo-β-lactamase activity using this compound. Specific parameters may require optimization depending on the enzyme and experimental conditions.

1. Reagent Preparation:

-

Buffer: Prepare a suitable buffer, such as 50 mM HEPES or phosphate buffer, at a pH optimal for the specific metallo-β-lactamase being studied (typically in the neutral range). The buffer should also contain a zinc salt (e.g., 50 µM ZnSO₄) to ensure the metallo-enzyme is in its active, zinc-bound state.

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Due to potential light sensitivity, store the stock solution protected from light.

-

Enzyme Solution: Purify the metallo-β-lactamase of interest and prepare a stock solution of known concentration in the assay buffer.

2. Assay Procedure:

-

Pipette the assay buffer into a cuvette.

-

Add the this compound stock solution to the buffer to achieve the desired final concentration. Mix well.

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

-

Immediately start monitoring the change in absorbance over time at a wavelength where the difference between the intact and hydrolyzed this compound is maximal. This is typically in the range of the visible spectrum corresponding to the purple color of the substrate.

-

The rate of the reaction can be determined from the initial linear portion of the absorbance versus time plot.

Caption: General workflow for a metallo-β-lactamase assay using this compound.

Signaling Pathway Context

This compound is not involved in a biological signaling pathway itself but is a tool to study the activity of enzymes that are critical in the context of antibiotic resistance. Metallo-β-lactamases are a key component of the bacterial defense mechanism against β-lactam antibiotics. By hydrolyzing these antibiotics, they prevent the drugs from reaching their targets: the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.

Caption: Role of Metallo-β-Lactamase in antibiotic resistance.

References

- 1. In vitro evaluation of pyridine-2-azo-p-dimethylaniline cephalosporin, a new diagnostic chromogenic reagent, and comparison with nitrocefin, cephacetrile, and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinium-2-azo-p-dimethylaniline chromophore, a new chromogenic cephalosporin for rapid beta-lactamase testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridinium-2-azo-p-dimethylaniline chromophore, a new chromogenic cephalosporin for rapid beta-lactamase testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-2-azo-4-dimethylaniline cephalosporin | C27H26N6O4S2 | CID 173590 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PADAC for the Detection of β-Lactamase Producing Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antibiotic resistance represent a significant global health challenge. A primary mechanism of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Rapid and accurate detection of β-lactamase-producing bacteria is therefore crucial for appropriate antibiotic stewardship, infection control, and the development of new therapeutic strategies, including β-lactamase inhibitors. PADAC, a chromogenic cephalosporin, serves as a valuable tool in this endeavor. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound for the detection and characterization of β-lactamase activity.

The Core Principle: A Chromogenic Shift

This compound (Pyridine-2-azo-p-dimethylaniline cephalosporin) is a chromogenic substrate that undergoes a distinct color change upon enzymatic hydrolysis by β-lactamases. The intact this compound molecule is purple. When a β-lactamase enzyme cleaves the β-lactam ring within the this compound structure, the resulting molecular rearrangement leads to a shift in its light-absorbing properties, causing the solution or medium to turn yellow.[1] This straightforward colorimetric change provides a rapid and visually detectable indication of β-lactamase activity.

Signaling Pathway of this compound Hydrolysis

The color change of this compound is a direct consequence of the enzymatic cleavage of its β-lactam ring. The following diagram illustrates this process.

Caption: Enzymatic cleavage of the β-lactam ring in this compound by β-lactamase results in a color change.

Quantitative Data Presentation

While extensive kinetic data specifically for this compound is not as widely published as for other chromogenic substrates like nitrocefin, comparative studies provide valuable quantitative insights into its performance.

| Parameter | This compound | Nitrocefin | Reference |

| Visual Detection | Slower color change | Faster color change | [1] |

| Agreement with Nitrocefin Test | 96% | N/A | [2] |

| Stability in 50% Human Serum | Stable, no spontaneous color change | Prone to non-enzymatic color change | [1] |

| Stability in Culture Media | Stable | Can exhibit degradation | [1] |

| Relative Hydrolysis Rate (vs. Cephacetrile) | Substantially greater | Greater than this compound | [1] |

| Relative Hydrolysis with Type IIIa β-lactamase | Comparable | Comparable | [1] |

| Inhibition by β-lactamase inhibitors | Generally greater inhibition observed | Less inhibition observed | [1] |

Experimental Protocols

This section provides detailed methodologies for the utilization of this compound in β-lactamase detection, ranging from qualitative screening to semi-quantitative assessment.

Qualitative Plate-Based Assay for β-Lactamase Detection

This method is suitable for screening bacterial isolates for β-lactamase production.

Principle: β-lactamase produced by bacterial colonies growing on an agar plate containing this compound will hydrolyze the substrate, resulting in a visible yellow halo around the colony.

Materials:

-

This compound solution (stock concentration to be determined based on solubility, for a final concentration of 50 µM in the agar)

-

Nutrient agar or other suitable bacterial growth medium

-

Petri dishes

-

Bacterial cultures to be tested

-

Positive control (a known β-lactamase-producing strain)

-

Negative control (a known non-β-lactamase-producing strain)

-

Incubator (37°C)

Procedure:

-

Prepare the agar medium according to the manufacturer's instructions and autoclave.

-

Cool the molten agar to approximately 45-50°C.

-

Aseptically add the this compound stock solution to the molten agar to achieve a final concentration of 50 µM.[3] Mix gently but thoroughly to ensure even distribution.

-

Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.

-

Inoculate the agar plates with the bacterial isolates to be tested. Spot inoculation is recommended for clear visualization of halos. Include positive and negative control strains on each plate.

-

Incubate the plates at 37°C for 18-24 hours.[3]

-

Observation: Examine the plates for the presence of a yellow zone around the bacterial growth. The appearance of a yellow halo indicates β-lactamase production. The absence of a color change indicates a negative result.

Semi-Quantitative Agar Diffusion Assay

This method allows for a semi-quantitative estimation of β-lactamase activity by measuring the diameter of the hydrolysis zone.

Principle: The diameter of the yellow zone of this compound hydrolysis around a bacterial colony is correlated with the amount of extracellular β-lactamase produced.[3]

Procedure:

-

Follow steps 1-5 of the qualitative plate-based assay protocol.

-

After incubation, measure the diameter of the yellow zone (including the colony diameter) in millimeters for each isolate.

-

A larger zone diameter is indicative of higher β-lactamase activity.

-

For more detailed analysis, a standard curve can be generated by spotting known concentrations of purified β-lactamase onto the this compound agar and measuring the resulting zone diameters after a set incubation time.

Spectrophotometric Assay for β-Lactamase Activity (General Protocol Adaptation)

Principle: The rate of change in absorbance due to the hydrolysis of this compound is measured over time, which is directly proportional to the β-lactamase activity.

Materials:

-

This compound solution of known concentration in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

β-lactamase enzyme solution (from bacterial lysate or purified)

-

Microplate reader or spectrophotometer capable of kinetic measurements

-

96-well microplate (for microplate reader) or cuvettes (for spectrophotometer)

Procedure:

-

Wavelength Determination: Determine the optimal wavelength for monitoring the color change of this compound from purple to yellow. This would likely be the wavelength of maximum absorbance of the hydrolyzed (yellow) product.

-

Reaction Setup: In a microplate well or cuvette, add the this compound solution to the buffer.

-

Initiate Reaction: Add a specific volume of the enzyme solution to the this compound solution to start the reaction.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at the predetermined wavelength over a set period.

-

Calculation of Activity: The rate of the reaction (ΔAbs/min) can be used to calculate the enzyme activity, typically expressed in units/mL or µmol/min/mL, using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) of the hydrolyzed this compound is known.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the qualitative detection of β-lactamase using this compound agar plates.

References

- 1. In vitro evaluation of pyridine-2-azo-p-dimethylaniline cephalosporin, a new diagnostic chromogenic reagent, and comparison with nitrocefin, cephacetrile, and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of four methods for detecting beta-lactamase in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple assay of beta-lactamase with agar medium containing a chromogenic cephalosporin, pyridinium-2-azo-p-dimethylaniline chromophore (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the PADAC β-Lactamase Test

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies of the Pyridinium-2-azo-p-dimethylaniline Chromophore (PADAC) test for the detection of β-lactamase activity. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary for the effective application and interpretation of this chromogenic assay.

Core Principle of the this compound Test

The this compound test is a rapid, qualitative or semi-quantitative method used to detect the production of β-lactamase enzymes by bacteria. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins. The principle of the test lies in the enzymatic hydrolysis of the β-lactam ring within the this compound molecule, a chromogenic cephalosporin.

This compound, in its intact form, possesses a distinct color due to the pyridinium-2-azo-p-dimethylaniline chromophore. When a β-lactamase enzyme is present, it catalyzes the cleavage of the amide bond in the β-lactam ring of the this compound molecule. This hydrolysis event induces a conformational change in the molecule, leading to a distinct and visually detectable color change, typically to yellow.[1][2] The intensity and speed of this color change can provide a semi-quantitative measure of the β-lactamase activity.

The general reaction can be visualized as follows:

Caption: Hydrolysis of the this compound molecule by β-lactamase.

Experimental Protocols

The this compound test can be performed in various formats, including agar plate assays, broth-based assays, and test strips.

Agar Plate Assay

This method is particularly useful for screening multiple isolates simultaneously and for observing the diffusion of extracellular β-lactamases.

Materials:

-

Muller-Hinton agar (or other suitable nutrient agar)

-

This compound solution (to a final concentration of 50 µM in the agar)[1][2]

-

Bacterial cultures to be tested

-

Positive and negative control strains

-

Petri dishes

Procedure:

-

Prepare the agar medium according to the manufacturer's instructions.

-

Autoclave the medium and allow it to cool to 45-50°C.

-

Aseptically add the this compound solution to the molten agar to achieve a final concentration of 50 µM and mix gently but thoroughly.[1][2]

-

Pour the this compound-containing agar into sterile Petri dishes and allow them to solidify.

-

Inoculate the agar plates with the bacterial isolates to be tested. This can be done by spotting a standardized inoculum onto the surface.

-

Interpretation: A positive result is indicated by the formation of a yellow zone around the bacterial growth, signifying the hydrolysis of this compound. The diameter of the yellow zone can be used as a semi-quantitative measure of β-lactamase activity.[1]

This compound Test Strip

Commercial test strips offer a rapid and convenient format for testing individual colonies.

Materials:

-

This compound test strips

-

Bacterial colonies from a culture plate

-

Sterile loop or applicator stick

-

Deionized or distilled water

Procedure:

-

Place a this compound test strip on a clean, dry surface, such as a microscope slide.

-

Add one drop of deionized or distilled water to the reaction zone of the strip.

-

Using a sterile loop, pick a well-isolated colony of the test organism and smear it onto the moistened reaction zone.

-

Observe for a color change at room temperature.

-

Interpretation: A positive reaction is indicated by a color change to yellow within a specified time (usually 5-15 minutes, refer to manufacturer's instructions). The absence of a color change indicates a negative result. It is important to note that this compound test strips have shown efficacy in detecting β-lactamase from organisms like Neisseria gonorrhoeae and Haemophilus influenzae, but may not be reliable for all bacteria, such as staphylococci.[3]

Quantitative Data

While the this compound test is often used qualitatively, spectrophotometric methods can be employed for a more quantitative analysis of β-lactamase kinetics. However, specific kinetic parameters for this compound are not as widely published as for other chromogenic substrates like nitrocefin. The following table summarizes typical data that would be sought for a quantitative analysis.

| Parameter | Description | Typical Method of Determination |

| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Reflects the affinity of the enzyme for the substrate. | Spectrophotometric kinetic assay |

| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Spectrophotometric kinetic assay |

| Turnover Number (kcat) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated from Vmax and enzyme concentration |

| Catalytic Efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate into a product. | Calculated from kcat and Km |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the detection of β-lactamase in clinical isolates using the this compound test.

Caption: A logical workflow for β-lactamase detection.

Inhibition of the this compound Reaction

A key application in drug development and microbial diagnostics is the use of β-lactamase inhibitors. The this compound test can be adapted to screen for and characterize such inhibitors. For instance, the addition of clavulanic acid, a known β-lactamase inhibitor, has been shown to prevent the hydrolysis of this compound by certain types of β-lactamases.[1] This is demonstrated by the absence of a color change in the presence of the inhibitor, even when a β-lactamase-producing organism is present. This principle can be extended to test the efficacy of novel inhibitor compounds.

References

- 1. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 2. Rapid spectrophotometric method for the determination of beta-lactamase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple assay of beta-lactamase with agar medium containing a chromogenic cephalosporin, pyridinium-2-azo-p-dimethylaniline chromophore (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PADAC Hydrolysis by Beta-Lactamases

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the hydrolysis of the chromogenic cephalosporin PADAC by beta-lactamase enzymes. It covers the underlying biochemical mechanisms, quantitative kinetic data, and detailed experimental protocols for utilizing this compound in beta-lactamase activity assays.

Introduction to this compound and Beta-Lactamases

Beta-lactamases are a diverse family of enzymes produced by bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. They function by hydrolyzing the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. The increasing prevalence of beta-lactamase-producing bacteria poses a significant threat to public health, driving the need for rapid and reliable methods for their detection and characterization.

This compound (Pyridinium-2-azo-p-dimethylaniline chromophore) is a chromogenic cephalosporin substrate used for the detection of beta-lactamase activity. Intact this compound is purple, but upon hydrolysis of its beta-lactam ring by a beta-lactamase, it undergoes a distinct color change to yellow. This property allows for a simple and direct spectrophotometric assay of beta-lactamase activity.

The Mechanism of this compound Hydrolysis

The hydrolysis of this compound by serine-based beta-lactamases, the most common class of these enzymes, proceeds through a two-step acylation and deacylation mechanism.

-

Acylation: The catalytic serine residue in the active site of the beta-lactamase acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring of this compound. This forms a transient tetrahedral intermediate which then collapses, leading to the opening of the beta-lactam ring and the formation of a covalent acyl-enzyme intermediate. This step is generally rapid.

-

Deacylation: A water molecule, activated by a general base in the active site (such as a conserved glutamate or lysine residue), acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down, releasing the hydrolyzed, inactive this compound molecule and regenerating the free, active enzyme. The deacylation step is often the rate-limiting step in the overall catalytic cycle.

The cleavage of the beta-lactam ring in this compound leads to a change in the electronic structure of the molecule, resulting in the observable color shift from purple to yellow.

Caption: Mechanism of this compound hydrolysis by a serine beta-lactamase.

Quantitative Data on Beta-Lactamase Hydrolysis of Cephalosporins

| Beta-Lactamase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| TEM-1 (Class A) | Cephalothin | 26 | 700 | 2.7 x 107 |

| TEM-1 (Class A) | Cephaloridine | 130 | 1000 | 7.7 x 106 |

| AmpC (Class C) | Cephalothin | 13 | 1200 | 9.2 x 107 |

| AmpC (Class C) | Cephaloridine | 20 | 1800 | 9.0 x 107 |

| P99 (Class C) | Cephalothin | 45 | 1500 | 3.3 x 107 |

| KPC-2 (Class A) | Cefotaxime | 66 | 43 | 6.5 x 105 |

| OXA-10 (Class D) | Cephaloridine | 250 | 1.2 | 4.8 x 103 |

Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocol for Beta-Lactamase Assay using this compound

This section provides a detailed methodology for determining beta-lactamase activity using this compound as a substrate.

Materials

-

This compound solution (e.g., 1 mg/mL in a suitable buffer like 50 mM phosphate buffer, pH 7.0)

-

Beta-lactamase enzyme preparation (purified or crude cell lysate)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Microplate reader capable of measuring absorbance at the wavelength of maximum absorbance change for this compound hydrolysis (typically around 490-570 nm for the appearance of the yellow product)

-

96-well microplates

-

Standard laboratory pipettes and consumables

Method

-

Preparation of Reagents:

-

Prepare a stock solution of this compound. The optimal concentration may need to be determined empirically but a starting point of 100 µM in the final reaction volume is common.

-

Dilute the beta-lactamase enzyme preparation in assay buffer to a concentration that results in a linear rate of hydrolysis over a reasonable time course (e.g., 5-10 minutes).

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

X µL of assay buffer

-

Y µL of the diluted beta-lactamase enzyme

-

The total volume should be brought to a pre-determined volume (e.g., 180 µL) before the addition of the substrate.

-

-

Include appropriate controls:

-

Negative control: Assay buffer without the enzyme to monitor for spontaneous degradation of this compound.

-

Blank: Assay buffer and this compound without the enzyme to zero the spectrophotometer.

-

-

-

Initiation and Measurement:

-

Initiate the reaction by adding Z µL of the this compound stock solution to each well to reach the desired final concentration.

-

Immediately place the microplate in the microplate reader.

-

Measure the change in absorbance over time at the appropriate wavelength. Readings should be taken at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

Plot the absorbance versus time for each reaction.

-

The initial rate of the reaction (V0) is determined from the linear portion of the curve.

-

The beta-lactamase activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the hydrolyzed this compound at the measured wavelength, c is the concentration, and l is the path length. The change in concentration of the product over time can be determined from the change in absorbance.

-

Caption: Experimental workflow for a this compound-based beta-lactamase assay.

Conclusion

This compound serves as a valuable tool for the detection and characterization of beta-lactamase activity. Its distinct color change upon hydrolysis provides a straightforward and sensitive method for monitoring enzyme kinetics. This technical guide has provided an in-depth overview of the mechanism of this compound hydrolysis, comparative kinetic data for cephalosporin substrates, and a detailed experimental protocol for its use in a laboratory setting. This information is intended to support researchers and drug development professionals in their efforts to combat antibiotic resistance by enabling a deeper understanding and more efficient analysis of beta-lactamase enzymes.

PADAC: A Chromogenic Tool for the In-Depth Study of Antibiotic Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates the development and utilization of robust tools to understand the underlying mechanisms of bacterial defense. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate these drugs by hydrolyzing the characteristic four-membered β-lactam ring. The chromogenic cephalosporin, PADAC (pyridinium-2-azo-p-dimethylaniline chromophore), serves as a powerful analytical tool for the detection and quantification of β-lactamase activity. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in antibiotic resistance research.

Core Principle: The Mechanism of this compound Action

This compound is a cephalosporin derivative that undergoes a distinct color change upon hydrolysis of its β-lactam ring by a β-lactamase. In its intact form, this compound is a violet-colored compound. When a β-lactamase enzyme cleaves the amide bond within the β-lactam ring, the molecular structure is altered, leading to a shift in its light-absorbing properties. This results in a visible color change to yellow, which can be qualitatively observed or quantitatively measured using a spectrophotometer. This direct, enzyme-mediated color change forms the basis of a simple and rapid assay for β-lactamase activity.

Quantitative Analysis of β-Lactamase Activity

The hydrolysis of this compound can be monitored over time to determine the kinetic parameters of β-lactamase enzymes. By measuring the rate of change in absorbance at a specific wavelength, one can calculate the enzyme's activity. While extensive kinetic data for this compound is not as readily available as for its counterpart, Nitrocefin, the principles of the assay are identical. Nitrocefin, another chromogenic cephalosporin, changes from yellow to red upon hydrolysis and is widely used for kinetic studies. The data presented below for Nitrocefin serves as a strong proxy for what can be obtained using this compound.

Table 1: Kinetic Parameters of Plasmid-Encoded AmpC β-Lactamases with Nitrocefin

| β-Lactamase | kcat (s-1) | Km (μM) | kcat/Km (μM-1s-1) |

| ACT-1 | 400 ± 80 | 22 ± 4 | 18 |

| CMY-2 | 2220 ± 150 | 230 ± 30 | 9.7 |

| MIR-1 | 1500 ± 100 | 110 ± 20 | 13.6 |

| LAT-1 | 900 ± 100 | 60 ± 10 | 15 |

Data is illustrative and based on published values for Nitrocefin with plasmid-mediated AmpC β-lactamases.

Experimental Protocols

This section provides detailed methodologies for both qualitative and quantitative β-lactamase assays using this compound.

Qualitative this compound Agar Plate Assay

This method is useful for screening bacterial isolates for β-lactamase production.

Materials:

-

This compound powder

-

M Mueller-Hinton agar

-

Sterile petri dishes

-

Bacterial cultures for testing

-

Clavulanic acid (optional, for inhibitor testing)

-

Incubator at 37°C

Procedure:

-

Prepare this compound Agar Plates:

-

Prepare Mueller-Hinton agar according to the manufacturer's instructions.

-

Autoclave the agar and allow it to cool to 45-50°C in a water bath.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Aseptically add the this compound stock solution to the molten agar to a final concentration of 50 µM. Mix gently but thoroughly to ensure even distribution.

-

If testing for inhibition, clavulanic acid can be added to the agar at a final concentration of 2 µg/mL.[1]

-

Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

Prepare a suspension of the bacterial isolate to be tested, equivalent to a 0.5 McFarland standard.

-

Spot inoculate 10 µL of the bacterial suspension (approximately 104 CFU) onto the surface of the this compound agar plate.[1]

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.[1]

-

-

Interpretation:

-

A positive result is indicated by the formation of a yellow halo around the bacterial colony, signifying the hydrolysis of this compound by β-lactamase.[1] The diameter of the yellow zone can provide a semi-quantitative measure of enzyme activity.[1]

-

A negative result is indicated by the absence of a color change (the area around the colony remains violet).

-

Quantitative Spectrophotometric Assay

This method allows for the determination of β-lactamase kinetics. The protocol is adapted from standard procedures for chromogenic cephalosporins like Nitrocefin and can be performed in a 96-well microplate reader.

Materials:

-

This compound powder

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Purified β-lactamase enzyme or bacterial cell lysate

-

96-well clear, flat-bottom microplate

-

Spectrophotometer or microplate reader capable of measuring absorbance at the optimal wavelength for hydrolyzed this compound (typically in the 480-570 nm range, needs to be determined empirically). For Nitrocefin, the wavelength is 490 nm.[2][3]

Procedure:

-

Reagent Preparation:

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.

-

Working this compound Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentrations for the assay (e.g., a range of concentrations from 10 µM to 200 µM to determine Km).

-

Enzyme Preparation: Dilute the purified β-lactamase or bacterial lysate in cold Assay Buffer to a concentration that will result in a linear rate of hydrolysis over the measurement period.

-

-

Assay Execution:

-

Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the working this compound solution to each well.

-

Immediately place the plate in the spectrophotometer or microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at the optimal wavelength for hydrolyzed this compound in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes at room temperature.[2]

-

-

Data Analysis:

-

Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot. The rate of reaction can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the hydrolyzed this compound.

-

Plot the initial velocities against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme.

-

Applications in Antibiotic Resistance Research

This compound is a versatile tool with several applications in the study of antibiotic resistance:

-

Screening for β-Lactamase Production: The qualitative agar plate assay provides a simple and effective method for screening large numbers of bacterial isolates for the presence of β-lactamase activity.

-

Enzyme Kinetics and Characterization: The quantitative spectrophotometric assay allows for the detailed characterization of β-lactamase enzymes, including the determination of their kinetic parameters (Km and kcat). This information is crucial for understanding the efficiency of different enzymes against various β-lactam substrates.

-

Inhibitor Screening: this compound can be used in high-throughput screening assays to identify novel β-lactamase inhibitors. A decrease in the rate of this compound hydrolysis in the presence of a test compound indicates potential inhibitory activity.

-

Studying Resistance Mechanisms: By comparing the β-lactamase activity of different bacterial strains, researchers can investigate the role of these enzymes in the overall resistance profile of the organisms.

Conclusion

This compound is a valuable and straightforward tool for the study of β-lactamase-mediated antibiotic resistance. Its distinct color change upon hydrolysis provides a clear and measurable signal for enzyme activity. The experimental protocols outlined in this guide, for both qualitative and quantitative assays, offer researchers a robust framework for investigating the prevalence, activity, and inhibition of β-lactamases. The continued use of such tools is essential for advancing our understanding of antibiotic resistance and for the development of new therapeutic strategies to combat this global health threat.

References

Spectral Properties of Padac: A Chromogenic Probe for β-Lactamase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Padac, an acronym for Pyridinium-2-azo-p-dimethylaniline chromophore, is a chromogenic cephalosporin derivative that serves as a crucial substrate in the enzymatic-kinetic analysis of β-lactamase activity. The catalytic hydrolysis of the β-lactam ring within the this compound molecule by β-lactamase enzymes induces a significant and readily detectable change in its spectral properties. This distinct colorimetric shift forms the basis of a widely utilized spectrophotometric assay for quantifying β-lactamase activity, a key mechanism of bacterial resistance to β-lactam antibiotics. This technical guide provides a comprehensive overview of the spectral characteristics of this compound before and after enzymatic hydrolysis, detailed experimental protocols for its use in β-lactamase assays, and a visualization of the underlying biochemical processes.

Spectral Properties of this compound

The utility of this compound as a chromogenic substrate lies in the pronounced alteration of its absorption spectrum upon hydrolysis of its β-lactam ring. While intact this compound exhibits a characteristic absorption profile, its cleavage by β-lactamase results in a structurally altered product with a distinct color and, consequently, a different absorption maximum.

For a related chromogenic cephalosporin, a change in the molar extinction coefficient (Δε) of 14,500 cm⁻¹ M⁻¹ at 442 nm has been reported upon hydrolysis. This value is critical for the quantitative determination of enzyme activity.

Table 1: Spectral Data Analogy for Chromogenic Cephalosporins

| Compound | Form | Absorbance Maximum (λmax) | Molar Absorptivity (ε) | Change in Molar Absorptivity (Δε) upon Hydrolysis |

| This compound | Intact | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| Hydrolyzed | Reportedly in the yellow region of the visible spectrum[2] | Not explicitly reported | ||

| Nitrocefin (Analogy) | Intact | ~380 nm (Yellow) | ~15,000 M⁻¹cm⁻¹ | |

| Hydrolyzed | ~490 nm (Red)[1] | ~20,500 M⁻¹cm⁻¹ | ~14,500 M⁻¹cm⁻¹ at 442 nm |

Note: The data for Nitrocefin is provided as a reference to illustrate the expected spectral changes.

Mechanism of this compound Hydrolysis

The hydrolysis of this compound is catalyzed by β-lactamase enzymes, which are produced by various bacteria and confer resistance to β-lactam antibiotics. The core of this reaction is the cleavage of the four-membered β-lactam ring within the cephalosporin structure of this compound.

Caption: Enzymatic hydrolysis of this compound by β-lactamase.

The precise chemical structure of the final hydrolyzed product of this compound is not definitively documented in readily available literature. However, the general mechanism for the hydrolysis of cephalosporins with a leaving group at the 3'-position involves the opening of the β-lactam ring.

Experimental Protocols

The following provides a generalized methodology for the quantitative spectrophotometric assay of β-lactamase activity using this compound. Researchers should optimize concentrations and incubation times based on the specific enzyme and experimental conditions.

Preparation of Reagents

-

Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.2.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the phosphate buffer). The final concentration in the assay will typically be in the micromolar range. Protect the solution from light.

-

β-Lactamase Solution: Prepare a solution of the β-lactamase enzyme in the phosphate buffer. The concentration should be chosen to ensure a linear rate of hydrolysis over the desired time course.

Spectrophotometric Assay Protocol

-

Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance change upon this compound hydrolysis. Based on the observation of a yellow product, this is likely to be in the range of 400-500 nm. A preliminary scan of the absorbance spectra of intact and fully hydrolyzed this compound is recommended to determine the optimal wavelength.

-

Reaction Mixture: In a cuvette, combine the phosphate buffer and the this compound solution to the desired final concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the β-lactamase solution to the cuvette. Mix gently and immediately start recording the absorbance as a function of time (kinetic mode).

-

Data Acquisition: Record the change in absorbance over a period where the reaction rate is linear.

-

Calculation of Enzyme Activity: The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:

Rate (M/s) = (ΔA / Δt) / (Δε * l)

Where:

-

ΔA is the change in absorbance

-

Δt is the change in time

-

Δε is the change in the molar extinction coefficient upon hydrolysis (in M⁻¹cm⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

Enzyme activity is often expressed in Units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under specified conditions.

-

Caption: Experimental workflow for β-lactamase assay using this compound.

Conclusion

This compound serves as a valuable tool for the kinetic analysis of β-lactamase enzymes due to its distinct chromogenic properties upon hydrolysis. The significant shift in its absorption spectrum allows for a continuous and sensitive spectrophotometric assay. While specific spectral constants for this compound are not as widely reported as for other chromogenic substrates like nitrocefin, the principles of the assay are well-established. By following the outlined experimental protocols and understanding the underlying mechanism of hydrolysis, researchers can effectively utilize this compound to quantify β-lactamase activity, aiding in the study of antibiotic resistance and the development of novel β-lactamase inhibitors. Further characterization of the precise spectral properties and the structure of hydrolyzed this compound would be beneficial to the scientific community.

References

Initial Investigations into Peptidylarginine Deiminase (PAD) Enzymatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the enzymatic activity of Peptidylarginine Deiminases (PADs). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental characteristics of this enzyme family. This document summarizes key quantitative data, details common experimental methodologies, and visualizes associated signaling pathways.

Introduction to Peptidylarginine Deiminases (PADs)

Peptidylarginine deiminases (PADs) are a family of post-translational modification enzymes that catalyze the conversion of arginine residues within proteins to citrulline. This process, known as citrullination or deimination, has significant implications in various physiological and pathological processes. In mammals, the PAD family consists of five isozymes: PAD1, PAD2, PAD3, PAD4, and PAD6. While PADs play roles in normal biological functions such as skin keratinization and gene regulation, their dysregulated activity has been implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, as well as some cancers.[1][2] The initial investigations into their enzymatic activity have been crucial in understanding their function and in the development of targeted therapies.

Quantitative Data on PAD Enzymatic Activity

The following tables summarize the kinetic parameters for various PAD isozymes with different substrates. These data are essential for comparing the substrate specificity and catalytic efficiency of each enzyme.

Table 1: Kinetic Parameters for Small Molecule Substrates

| Isozyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| PAD1 | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | - | - | - |

| Nα-Benzoyl-L-arginine methyl ester (BAME) | 0.37 ± 0.07 | - | - | |

| Nα-Benzoyl-L-arginine amide (BAA) | - | - | 22,000 | |

| PAD2 | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.27 ± 0.06 | 3.2 ± 0.2 | 12,000 |

| Nα-Benzoyl-L-arginine methyl ester (BAME) | 0.24 ± 0.04 | 0.6 ± 0.02 | 2,500 | |

| Nα-Benzoyl-L-arginine amide (BAA) | 0.48 ± 0.07 | 0.3 ± 0.01 | 625 | |

| PAD3 | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | - | - | - |

| Nα-Benzoyl-L-arginine methyl ester (BAME) | - | - | - | |

| Nα-Benzoyl-L-arginine amide (BAA) | - | - | - | |

| PAD4 | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | - | - | - |

| Nα-Benzoyl-L-arginine methyl ester (BAME) | 1.66 ± 0.26 | - | - | |

| Nα-Benzoyl-L-arginine amide (BAA) | - | - | ~22,000 |

Data compiled from multiple sources.[1][2][3] Note: Some values were not available in the reviewed literature.

Table 2: Catalytic Efficiency (kcat/Km) for Histone Substrates

| Isozyme | Substrate | kcat/Km (M-1s-1) |

| PAD2 | Recombinant Histone H3 | 1,200 |

| PAD1 | Histone H4 | - |

| PAD3 | Histone H4 | - |

| PAD4 | Histone H3 | - |

Data compiled from multiple sources.[1] Note: Specific kcat and Km values for histone substrates are not always reported, with catalytic efficiency being the primary metric.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. The following sections outline the core principles of common assays used to investigate PAD enzymatic activity.

Colorimetric Assay for PAD Activity

This assay is a straightforward method for determining PAD activity based on the colorimetric detection of ammonia, a byproduct of the citrullination reaction.

Principle: The conversion of an arginine residue to a citrulline residue by PAD releases one molecule of ammonia. This ammonia can be quantified using a reaction that produces a colored product.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6) containing a known concentration of the PAD enzyme, a substrate (e.g., Nα-benzoyl-L-arginine ethyl ester - BAEE), and calcium chloride (typically in the mM range, as PADs are calcium-dependent).[1][3]

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as an acidic solution, which denatures the enzyme.

-

Ammonia Detection: Add a colorimetric reagent for ammonia detection (e.g., a solution containing phenol and hypochlorite, which react with ammonia to form a blue-colored indophenol).

-

Quantification: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 630 nm) using a spectrophotometer.

-

Standard Curve: Generate a standard curve using known concentrations of ammonium chloride to determine the amount of ammonia produced in the enzymatic reaction.

-

Calculation: Calculate the enzyme activity based on the amount of ammonia produced per unit time per amount of enzyme.

High-Performance Liquid Chromatography (HPLC)-Based Assay

The HPLC-based assay offers a more sensitive and direct method for measuring the conversion of a substrate to its citrullinated product.

Principle: This method separates the substrate and the product of the enzymatic reaction using HPLC, allowing for their individual quantification.

Methodology:

-

Reaction Setup: The initial reaction setup is similar to the colorimetric assay, involving the incubation of the PAD enzyme with a substrate and calcium in a suitable buffer.

-

Reaction Termination: Terminate the reaction, often by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant, containing the substrate and product, is collected for analysis.

-

HPLC Analysis:

-

Inject a defined volume of the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with a counter-ion like trifluoroacetic acid) to separate the substrate and the citrullinated product.

-

Detect the separated compounds using a UV detector at a wavelength where both the substrate and product absorb (e.g., 220 nm).

-

-

Quantification: The concentration of the substrate and product is determined by integrating the area under their respective peaks in the chromatogram and comparing them to standard curves of known concentrations.

-

Activity Calculation: Enzyme activity is calculated based on the rate of product formation or substrate consumption.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to PAD enzyme function and investigation.

General Workflow for Investigating PAD Enzymatic Activity

References

- 1. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Exploratory Studies Using Padac for Enzyme Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padac, a chromogenic cephalosporin, serves as a valuable tool in the exploratory studies of enzyme detection, particularly for β-lactamases. These enzymes, produced by various bacteria, are a primary mechanism of resistance to β-lactam antibiotics. The principle of this compound-based assays lies in a distinct color change upon the enzymatic hydrolysis of the β-lactam ring, enabling the detection and semi-quantitative assessment of β-lactamase activity. This guide provides an in-depth overview of the available technical information on the use of this compound in enzyme detection, including experimental methodologies and the underlying reaction mechanism.

Principle of Detection

The core of this compound's utility as a chromogenic substrate is its molecular structure, which incorporates a β-lactam ring fused to a chromophore. In its intact form, this compound exhibits a specific color. When a β-lactamase enzyme is present, it catalyzes the hydrolysis of the amide bond within the β-lactam ring. This cleavage induces a conformational change in the molecule, altering the electronic properties of the integrated chromophore. The result is a visually detectable shift in color, typically to yellow, which signals the presence of β-lactamase activity.

Experimental Methodologies

While detailed protocols for quantitative spectrophotometric assays using this compound are not extensively documented in publicly available literature, a common application is in semi-quantitative agar-based diffusion assays.

Agar Plate-Based Assay for β-Lactamase Detection (Semi-Quantitative)

This method provides a straightforward approach to screen for and semi-quantitatively assess β-lactamase production in bacterial isolates.

Materials:

-

Muller-Hinton agar (or other suitable nutrient agar)

-

This compound solution (concentration to be optimized, a starting point of 50 µM has been reported)[1]

-

Petri dishes

-

Bacterial cultures to be tested

-

Positive and negative control bacterial strains

-

Incubator

Protocol:

-

Prepare the agar medium according to the manufacturer's instructions and autoclave.

-

Cool the agar to approximately 45-50°C.

-

Aseptically add the this compound solution to the molten agar to the desired final concentration (e.g., 50 µM) and mix gently to ensure even distribution.[1]

-

Pour the this compound-containing agar into sterile Petri dishes and allow them to solidify.

-

Once solidified, spot-inoculate the test and control bacterial strains onto the surface of the agar plates.

-

Incubate the plates under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Observe the plates for the formation of a colored zone (typically yellow) around the bacterial colonies. The diameter of this zone is indicative of the level of β-lactamase activity.

Quantitative Data

Currently, there is a notable lack of publicly available, detailed quantitative data for the enzymatic reaction of this compound with specific β-lactamases. To perform a robust quantitative analysis, the following parameters would need to be experimentally determined.